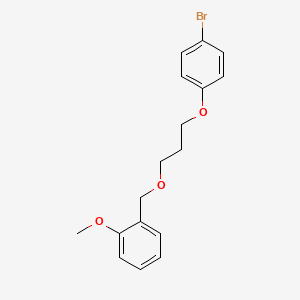
1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom and a propyloxy chain that is further substituted with a methoxybenzyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene typically involves multi-step organic reactions. One common route includes the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of 4-(3-(2-methoxybenzyloxy)-propyloxy)benzene: This step involves the reaction of bromobenzene with 3-(2-methoxybenzyloxy)propanol in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: Used as a probe to study biochemical pathways and interactions.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Oxidation: The methoxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms.
Reduction: The aromatic ring is hydrogenated to form a cyclohexane derivative.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-methoxybenzene: Similar structure but lacks the propyloxy chain.
4-(3-(2-methoxybenzyloxy)-propyloxy)benzene: Similar structure but lacks the bromine atom.
1-Bromo-4-(3-(2-hydroxybenzyloxy)-propyloxy)benzene: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness: 1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene is unique due to the presence of both a bromine atom and a methoxybenzyloxy-propyloxy chain, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
642487-31-8 |
|---|---|
Molekularformel |
C17H19BrO3 |
Molekulargewicht |
351.2 g/mol |
IUPAC-Name |
1-bromo-4-[3-[(2-methoxyphenyl)methoxy]propoxy]benzene |
InChI |
InChI=1S/C17H19BrO3/c1-19-17-6-3-2-5-14(17)13-20-11-4-12-21-16-9-7-15(18)8-10-16/h2-3,5-10H,4,11-13H2,1H3 |
InChI-Schlüssel |
BTHQFDICYSHLNB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1COCCCOC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-](/img/structure/B12579212.png)
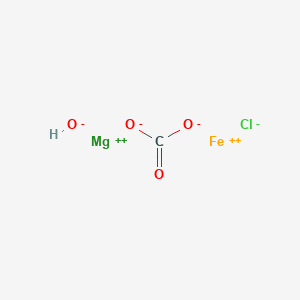
![1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane)](/img/structure/B12579232.png)
![1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579235.png)
![3,3-dimethyl-5-benzyl-2-Oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B12579236.png)
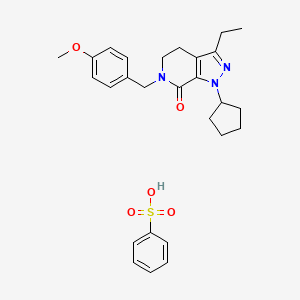
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-](/img/structure/B12579246.png)

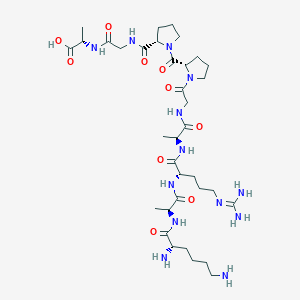
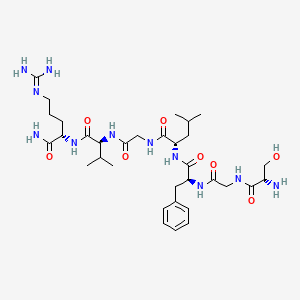
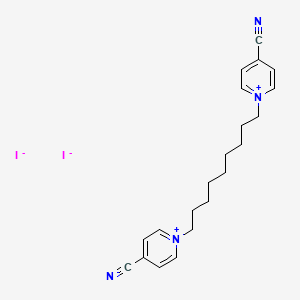
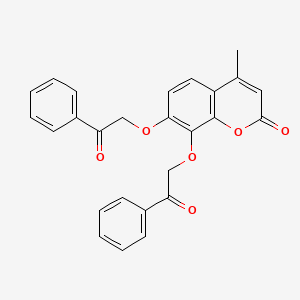
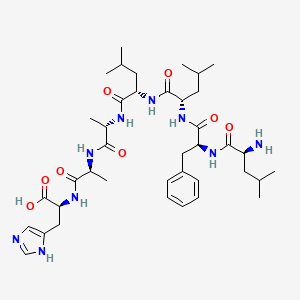
![Silane, trimethyl[(3-phenylcyclohexyl)oxy]-](/img/structure/B12579317.png)
